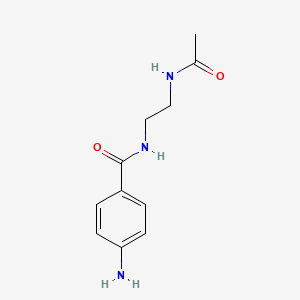

N-(2-acetamidoethyl)-4-aminobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

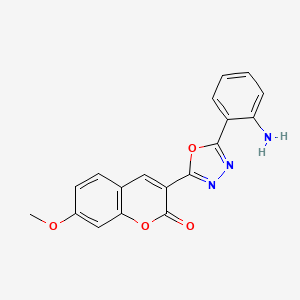

“N-(2-acetamidoethyl)-4-aminobenzamide” is a compound that contains an acetamidoethyl group and an aminobenzamide group . The acetamidoethyl group consists of an acetyl group (CH3C=O) attached to an aminoethyl group (NHCH2CH2), and the aminobenzamide group consists of an amine group (NH2) attached to a benzamide group (C6H5C=ONH2) .

Molecular Structure Analysis

The molecular structure of “N-(2-acetamidoethyl)-4-aminobenzamide” would be expected to have the characteristic features of both acetamidoethyl and aminobenzamide groups . The exact structure would depend on the specific arrangement of these groups in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-acetamidoethyl)-4-aminobenzamide” would be expected to reflect the properties of its constituent groups. For example, it would likely be a solid at room temperature, and its solubility in water would depend on the specific arrangement of its functional groups .Aplicaciones Científicas De Investigación

Supramolecular Hydrogels for Brain Embedding

Poly[N-(2-acetamidoethyl)acrylamide] (PAAE) supramolecular hydrogels, based on multiple hydrogen bonds, have been developed. These hydrogels exhibit excellent mechanical properties and are suitable for embedding and expanding mouse brain tissue .

Fungicidal Activity

N-(thiophen-2-yl) nicotinamide derivatives, including compounds related to N-(2-acetamidoethyl)-4-aminobenzamide, have fungicidal potential. Compound 4f, in particular, shows promise as a fungicide candidate against CDM (Cercospora leaf spot disease of maize) .

Mecanismo De Acción

Target of Action

For instance, a compound named RU82209 has been found to target the Proto-oncogene tyrosine-protein kinase Src . Another compound, S-(2-Acetamidoethyl) hexadecanethioate, has been found to target Enoyl-[acyl-carrier-protein] reductase . These targets play crucial roles in cellular signaling and metabolic processes.

Biochemical Pathways

For example, advanced glycation end products (AGEs), which can be inhibited by compounds like ALT-946, are involved in various pathological processes, including inflammation, apoptosis, and autophagy .

Pharmacokinetics

Similar compounds like poly[n-(2-acetamidoethyl)acrylamide] (paae) have been found to exhibit high stability in acidic or high ionic strength solution, suggesting potential bioavailability .

Result of Action

For instance, ALT-946, an inhibitor of AGEs, has been found to improve renal function in experimental diabetes .

Action Environment

The action of N-(2-acetamidoethyl)-4-aminobenzamide can be influenced by various environmental factors. For instance, the pH and ionic strength of the solution can affect the stability and activity of the compound . Additionally, the presence of other molecules in the environment can also influence the compound’s action through competitive or cooperative interactions.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-acetamidoethyl)-4-aminobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8(15)13-6-7-14-11(16)9-2-4-10(12)5-3-9/h2-5H,6-7,12H2,1H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBXFZZGNNXJMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCNC(=O)C1=CC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-acetamidoethyl)-4-aminobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2472303.png)

![Methyl 5-ethyl-7-(4-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2472310.png)

![2-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-4-one](/img/structure/B2472311.png)

![1-(2-methyl-1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2472313.png)

![7-benzyl-N-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2472316.png)

![Tert-butyl 7-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B2472317.png)

![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2472324.png)